molecular formula C9H10BrNS B8416350 2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile

2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile

Cat. No.: B8416350
M. Wt: 244.15 g/mol
InChI Key: NPOWIIPNPRODJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile is an organic compound that features a brominated thiophene ring attached to a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile typically involves the bromination of thiophene derivatives followed by nitrile formation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as palladium or nickel may be employed to facilitate the bromination and subsequent nitrile formation steps .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile depends on its application. In organic electronics, the compound’s electronic properties are influenced by the conjugation of the thiophene ring and the presence of the nitrile group. This conjugation facilitates charge transport and enhances the material’s conductivity and optoelectronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile is unique due to the presence of both a brominated thiophene ring and a nitrile group. This combination imparts distinct electronic properties, making it suitable for specific applications in organic electronics and materials science .

Properties

Molecular Formula

C9H10BrNS

Molecular Weight

244.15 g/mol

IUPAC Name

2-(5-bromothiophen-3-yl)-2-methylbutanenitrile

InChI

InChI=1S/C9H10BrNS/c1-3-9(2,6-11)7-4-8(10)12-5-7/h4-5H,3H2,1-2H3

InChI Key

NPOWIIPNPRODJV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#N)C1=CSC(=C1)Br

Origin of Product

United States

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